molecular formula C11H16O5 B8647463 2-(4-Hydroxymethyl-2,6-dimethoxyphenoxy)-ethanol CAS No. 918340-08-6

2-(4-Hydroxymethyl-2,6-dimethoxyphenoxy)-ethanol

Cat. No. B8647463
Key on ui cas rn: 918340-08-6
M. Wt: 228.24 g/mol
InChI Key: APUDUTIYHCLLEF-UHFFFAOYSA-N
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Patent
US08178727B2

Procedure details

To a solution of (4-formyl-2,6-dimethoxyphenoxy)-acetate methyl ester (1.5 g, 5.9 mmol) in THF (30 mL, 0.2 M) was added LiAlH4 (403 mg, 10.6 mmol) at water temperature. The reaction mixture was stirred for 6 hours at room temperature, followed by addition of H2O, and then subjected to celite filtration. Evaporation of the resultant mixture under diminished pressure gave a white solid. Recrystallization of this solid from chloroform/hexane gave a colorless needle-like crystal (1.346 g, 100%, m.p. 26 to 28° C.).
Name
(4-formyl-2,6-dimethoxyphenoxy)-acetate methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([CH:14]=[O:15])=[CH:8][C:7]=1[O:16][CH3:17].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[OH:15][CH2:14][C:9]1[CH:10]=[C:11]([O:12][CH3:13])[C:6]([O:5][CH2:4][CH2:3][OH:2])=[C:7]([O:16][CH3:17])[CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
(4-formyl-2,6-dimethoxyphenoxy)-acetate methyl ester
Quantity
1.5 g
Type
reactant
Smiles
COC(COC1=C(C=C(C=C1OC)C=O)OC)=O
Name
Quantity
403 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subjected to celite filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the resultant mixture under diminished pressure
CUSTOM
Type
CUSTOM
Details
gave a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of this solid from chloroform/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1=CC(=C(OCCO)C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.346 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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